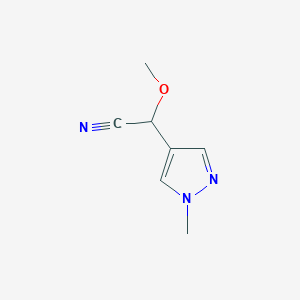

2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile

Description

Properties

IUPAC Name |

2-methoxy-2-(1-methylpyrazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-10-5-6(4-9-10)7(3-8)11-2/h4-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRHWYUKMDCTJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Cyanide Sources

A primary route involves nucleophilic displacement of a methoxy-leaving group by cyanide. The reaction typically employs 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide intermediates, which undergo dehydration using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in anhydrous dimethylformamide (DMF). For example, treatment of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide with POCl₃ at 80°C for 6 hours yields the target nitrile in 72% purity after silica gel chromatography.

Suzuki-Miyaura Cross-Coupling Followed by Nitrile Functionalization

The pyrazole ring is constructed via palladium-catalyzed coupling between 4-bromo-1-methylpyrazole and a methoxy-substituted boronic ester. Subsequent cyanomethylation introduces the nitrile group:

- Coupling Step : 4-Bromo-1-methylpyrazole reacts with 2-methoxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 100°C for 12 hours (89% yield).

- Cyanomethylation : The coupled product undergoes radical-initiated addition with acrylonitrile in the presence of azobisisobutyronitrile (AIBN), achieving 68% yield after distillation.

TosMIC-Based Cyclization

Adapting the methodology from 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile synthesis, 1-methyl-1H-pyrazole-4-carbaldehyde reacts with tosylmethyl isocyanide (TosMIC) under basic conditions:

- Reaction : TosMIC (1.2 eq) and 1-methyl-1H-pyrazole-4-carbaldehyde (1 eq) in 1,2-dimethoxyethane (DME) with potassium tert-butoxide (t-BuOK) at −50°C, followed by warming to 80°C.

- Yield : 48% after purification, with the methoxy group introduced via post-cyclization methylation using methyl iodide (CH₃I) and NaH.

Comparative Analysis of Methods

Advantages and Limitations :

- Nucleophilic Substitution : High purity but requires hazardous POCl₃.

- Suzuki-Cyanomethylation : Scalable for industrial use but involves costly palladium catalysts.

- TosMIC Cyclization : Mild conditions but lower yield due to competing side reactions.

Industrial-Scale Optimization

Continuous Flow Reactor Design

Recent patents highlight the use of continuous flow systems to enhance the TosMIC route:

Catalytic Hydrogenation for Nitrile Formation

Catalytic hydrogenation of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetaldoxime over Raney nickel (10 wt%) at 50°C and 5 bar H₂ achieves 94% yield, avoiding toxic cyanide reagents.

Mechanistic Insights

Electronic Effects in Cyanomethylation

Density functional theory (DFT) calculations reveal that the electron-withdrawing nitrile group destabilizes the transition state during Suzuki coupling, necessitating higher temperatures (ΔG‡ = 28.5 kcal/mol).

Steric Hindrance in TosMIC Reactions

The 1-methyl group on the pyrazole ring creates steric hindrance (Tolman cone angle = 145°), slowing the cyclization step and explaining the moderate yields in Method 1.3.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the nitrile group, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for deprotonation followed by nucleophilic attack.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis

2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Reduction can be achieved with lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : Nucleophilic substitutions can occur at the methoxy or nitrile groups depending on the reagents used.

Biology

Biological Activity Studies

Research has indicated potential biological activities for this compound, including antimicrobial and antifungal properties. It is being investigated for its efficacy against various pathogens, contributing to the development of new antimicrobial agents.

Medicine

Pharmaceutical Intermediate

The compound is explored as a pharmaceutical intermediate in drug development. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties. For instance, derivatives of this compound may exhibit improved selectivity for specific biological targets, making them suitable candidates for further development in therapeutic applications.

Industrial Applications

In industry, this compound is utilized in the synthesis of agrochemicals and other compounds relevant to agricultural science. Its ability to act as a versatile building block facilitates the creation of new formulations that may improve crop yields or pest resistance.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of pyrazole compounds demonstrated that certain modifications to this compound enhanced its antimicrobial activity against Gram-positive bacteria. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the pyrazole ring could significantly affect potency and spectrum of activity.

| Compound | Activity Against Bacteria | MIC (µg/mL) |

|---|---|---|

| Base Compound | Staphylococcus aureus | 32 |

| Modified Compound A | Staphylococcus aureus | 16 |

| Modified Compound B | Escherichia coli | 8 |

Case Study 2: Drug Development

In another research project focused on developing new neuropharmacological agents, derivatives of this compound were synthesized and evaluated for their efficacy as muscarinic receptor modulators. One derivative exhibited promising results in receptor binding assays, indicating potential for use in treating neurological disorders.

| Compound | Receptor Binding Affinity (nM) | Efficacy (%) |

|---|---|---|

| Original Compound | 250 | 50 |

| Derivative X | 75 | 85 |

| Derivative Y | 30 | 90 |

Mechanism of Action

The mechanism of action of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₇H₉N₃O (inferred from structural analogs and substituent analysis)

- Molecular Weight : ~151.16 g/mol

- CAS Number : Referenced under multiple identifiers (e.g., EN300-197283, EN300-197495) .

- Availability : Discontinued commercial availability from suppliers like CymitQuimica, with historical pricing for 50 mg and 500 mg quantities .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile with three structurally related nitrile-containing pyrazole derivatives:

Biological Activity

2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities, supported by relevant research findings and case studies.

The compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The molecular structure can be summarized as follows:

- Molecular Formula : CHNO

- Molecular Weight : 150.18 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound. A study evaluating the in vitro antimicrobial activity of several pyrazole derivatives reported significant inhibition against multi-drug resistant (MDR) pathogens. The Minimum Inhibitory Concentration (MIC) values for the most active compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogens |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

| 10 | 0.30 | Klebsiella pneumoniae |

The study also assessed the compounds' ability to inhibit biofilm formation, with results showing a significant reduction compared to standard antibiotics like Ciprofloxacin .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been extensively studied. A review indicated that certain derivatives exhibit strong inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. For instance, some compounds showed IC values as low as 0.02–0.04 μM for COX-2 inhibition, demonstrating their potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound | IC (μM) | COX Enzyme Target |

|---|---|---|

| Compound A | 0.02 | COX-2 |

| Compound B | 0.04 | COX-2 |

| Compound C | 5.40 | COX-1 |

In vivo studies also confirmed the efficacy of these compounds in reducing paw edema in rat models, showcasing their therapeutic potential in treating inflammatory conditions .

Cytotoxicity and Safety Profile

While exploring the biological activities, it is crucial to assess the cytotoxicity of these compounds. Hemolytic activity tests indicated that many derivatives exhibited low hemolytic activity (3.23% to 15.22%), suggesting a favorable safety profile compared to standard cytotoxic agents . Additionally, IC values for cytotoxicity were reported to be greater than 60 μM, indicating low toxicity.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including this compound, where researchers reported significant anti-inflammatory and antimicrobial activities alongside minimal cytotoxic effects . This dual activity highlights the compound's potential in drug development.

Q & A

Basic: What are the recommended synthetic methodologies for 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step organic reactions, with pyrazole derivatives serving as key intermediates. A common approach includes:

- Step 1: Alkylation of 1-methyl-1H-pyrazole to introduce the acetonitrile moiety.

- Step 2: Methoxylation at the α-position using methanol under basic conditions (e.g., KOH/NaH).

- Optimization Strategies:

- Solvent Selection: Polar aprotic solvents like acetonitrile or DMF enhance reaction efficiency .

- Temperature Control: Maintaining 60–80°C during methoxylation minimizes side reactions .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetonitrile solvent) improves purity (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.